Methyl Desoxycholate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

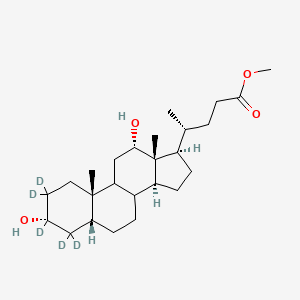

Methyl Desoxycholate-d5 is a deuterium-labeled derivative of methyl desoxycholate. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it a stable isotope-labeled compound. It appears as a white crystalline solid and is primarily used in scientific research for its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Methyl Desoxycholate-d5 involves a deuteration reaction on natural cholic acid. The process typically includes the following steps:

Starting Material: Desoxycholic acid is dissolved in methanol.

Reaction: Acetyl chloride is carefully added to the solution, which is then allowed to stand overnight at room temperature.

Crystallization: The solution is diluted with cold water until it becomes turbid, and crystallization is induced by scratching and seeding if necessary.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is common in industrial settings to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: Methyl Desoxycholate-d5 undergoes various chemical reactions, including:

Actividad Biológica

Methyl Desoxycholate-d5 is a deuterated derivative of methyl 3β-desoxycholate, a bile acid known for its biological activities, particularly in lipid metabolism and membrane interaction. The substitution of hydrogen atoms with deuterium enhances the compound's stability and allows for specific applications in mechanistic studies. This article explores the biological activity of this compound, including its interactions with cellular processes, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C24H39D5O4

- Molecular Weight : Approximately 411.6 g/mol

- Appearance : White crystalline solid

The deuteration of Methyl Desoxycholate enhances its stability and alters the kinetics of biological reactions, making it a valuable tool in various scientific applications, particularly those involving isotopic labeling.

This compound is known to interact with biological membranes, influencing lipid metabolism and signaling pathways. Its biological activities are similar to those of its non-deuterated counterpart but may exhibit altered pharmacokinetics and bioavailability due to the presence of deuterium .

Key Mechanisms Include:

- Membrane Interaction : this compound interacts with lipid bilayers, which can affect membrane fluidity and permeability.

- Lipid Metabolism : It plays a role in regulating lipid metabolism, potentially influencing conditions such as obesity and metabolic syndrome.

- Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cellular stress responses.

Table 1: Summary of Biological Activities

Case Studies

-

Inflammatory Response Modulation :

A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in human monocyte-derived dendritic cells when stimulated with R848, a TLR7/8 agonist. This suggests its potential role in managing inflammatory diseases . -

Lipid Metabolism Regulation :

Research indicated that this compound affects lipid metabolism pathways, particularly in hepatocytes. The compound was shown to enhance fatty acid oxidation while inhibiting lipogenesis, which could have implications for treating metabolic disorders. -

Pharmacokinetic Profile :

A comparative study on the pharmacokinetics of this compound revealed that the deuterated form has improved stability in biological systems compared to its non-deuterated counterpart, leading to enhanced efficacy in targeted therapies .

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18?,19-,20+,21?,22+,24+,25-/m1/s1/i11D2,13D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOOEGSSFNTNP-HDOOTMMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858030 |

Source

|

| Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-15-0 |

Source

|

| Record name | Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.